2-(2-Bromobenzoyl)oxazol

Übersicht

Beschreibung

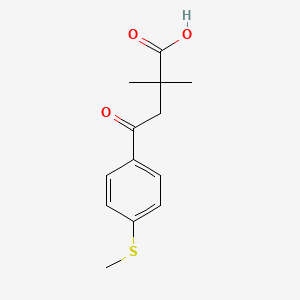

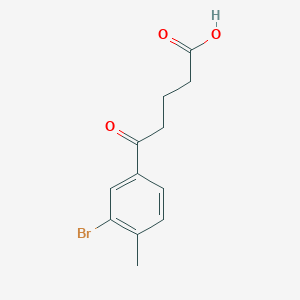

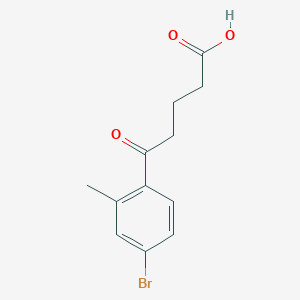

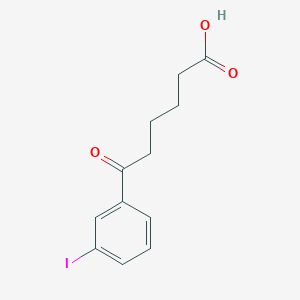

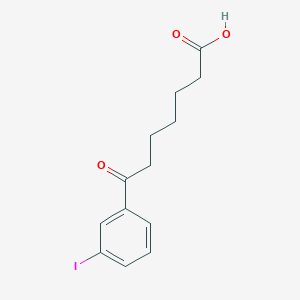

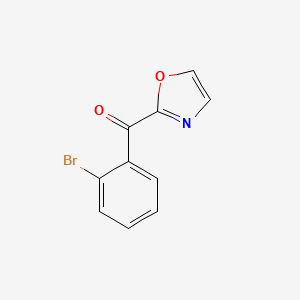

2-(2-Bromobenzoyl)oxazole is a synthetic organic compound that belongs to the oxazole family, which is characterized by a five-membered aromatic ring that contains one oxygen atom and one nitrogen atom. Its molecular formula is C10H6BrNO2 .

Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis has been summarized in recent advances .Molecular Structure Analysis

The molecular formula of 2-(2-Bromobenzoyl)oxazole is C10H6BrNO2 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazoles have served as scaffolds from which macrocyclization reactions have produced a variety of interesting and novel depsipeptides and macrolactones . Despite these significant advances, challenges remain. For example, a mild, efficient, and general method to oxidize 4-alkyloxazolines to 4-alkyloxazoles is still needed .Physical And Chemical Properties Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences .Wissenschaftliche Forschungsanwendungen

Potenzielle Anwendungen in der pharmazeutischen Forschung

Oxazolderivate wurden aufgrund ihrer strukturellen Vielseitigkeit und biologischen Aktivität auf ihr Potenzial in der Arzneimittelforschung untersucht. Sie wurden synthetisiert und auf verschiedene biologische Aktivitäten untersucht, darunter antibakterielle, antifungale und krebshemmende Eigenschaften . Die Synthese von Oxazol-haltigen Molekülen stand im Mittelpunkt der Suche nach neuen Arzneimitteln .

Wirkmechanismus

Target of Action

2-(2-Bromobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors through numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The specific interactions of 2-(2-Bromobenzoyl)oxazole with its targets that result in these effects are currently unknown and may be a subject of future research.

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties

Safety and Hazards

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemische Analyse

Biochemical Properties

2-(2-Bromobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as tyrosine kinases and cyclooxygenases, inhibiting their activity and thereby modulating cellular processes. The bromine atom in 2-(2-Bromobenzoyl)oxazole enhances its reactivity, allowing it to form stable complexes with target biomolecules .

Cellular Effects

The effects of 2-(2-Bromobenzoyl)oxazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Bromobenzoyl)oxazole has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 2-(2-Bromobenzoyl)oxazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation and subsequent signal transduction . Additionally, 2-(2-Bromobenzoyl)oxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2-Bromobenzoyl)oxazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the effects of 2-(2-Bromobenzoyl)oxazole on cellular function are sustained over time, with no significant loss of activity observed in long-term experiments .

Dosage Effects in Animal Models

The effects of 2-(2-Bromobenzoyl)oxazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, 2-(2-Bromobenzoyl)oxazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

2-(2-Bromobenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-(2-Bromobenzoyl)oxazole, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation with glutathione or other cofactors, facilitating their excretion from the body . The metabolic pathways of 2-(2-Bromobenzoyl)oxazole also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 2-(2-Bromobenzoyl)oxazole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(2-Bromobenzoyl)oxazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(2-Bromobenzoyl)oxazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(2-Bromobenzoyl)oxazole can be transported to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of the compound within these organelles can influence its activity, as it can interact with organelle-specific proteins and modulate their function .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTINUONCOJUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642078 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-79-0 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.